molecular formula C17H27NO5 B8070214 BOC-3-Hydroxy-1-adamantyl-D-Glycine CAS No. 709031-31-2

BOC-3-Hydroxy-1-adamantyl-D-Glycine

Cat. No.: B8070214
CAS No.: 709031-31-2
M. Wt: 325.4 g/mol
InChI Key: UKCKDSNFBFHSHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-3-Hydroxy-1-adamantyl-D-Glycine typically involves multiple steps starting from 1-adamantanecarboxylic acid . The process includes:

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing costs. One approach involves the use of phenylalanine dehydrogenase for reductive amination, although this method can be expensive due to the cost of the enzyme . Alternative chemical routes have been developed to avoid the use of costly enzymes and harsh conditions .

Chemical Reactions Analysis

Types of Reactions: BOC-3-Hydroxy-1-adamantyl-D-Glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Sodium permanganate, dimethyldioxirane.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Protective groups: Di-tert-butyl dicarbonate ((Boc)2O).

Major Products: The major products formed from these reactions include various intermediates used in the synthesis of pharmaceuticals, such as saxagliptin .

Scientific Research Applications

Mechanism of Action

The mechanism of action of BOC-3-Hydroxy-1-adamantyl-D-Glycine primarily involves its role as an intermediate in the synthesis of saxagliptin. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .

Comparison with Similar Compounds

BOC-3-Hydroxy-1-adamantyl-D-Glycine is unique due to its adamantane structure, which provides exceptional stability and rigidity. Similar compounds include:

    BOC-3-Hydroxy-1-adamantyl-L-Glycine: The L-isomer of the compound.

    BOC-3-Hydroxy-1-adamantyl-D-Alanine: A similar compound with an alanine backbone instead of glycine.

    BOC-3-Hydroxy-1-adamantyl-D-Valine: Another derivative with a valine backbone.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their amino acid backbones.

Properties

IUPAC Name

2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCKDSNFBFHSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123074
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-31-2, 361442-00-4
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709031-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid
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